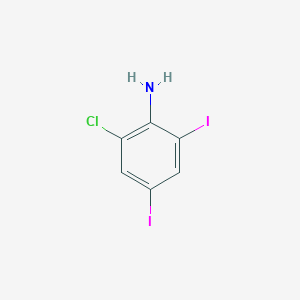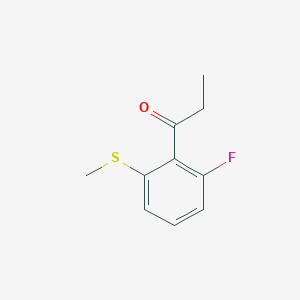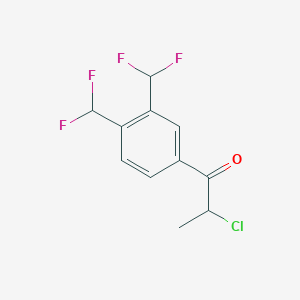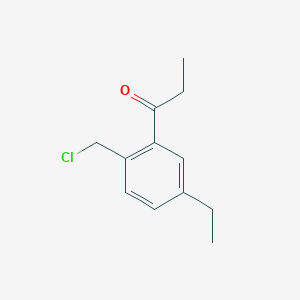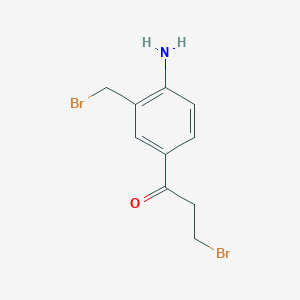
1-(4-Amino-3-(bromomethyl)phenyl)-3-bromopropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Amino-3-(bromomethyl)phenyl)-3-bromopropan-1-one is an organic compound that features both an amino group and bromine substituents on a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Amino-3-(bromomethyl)phenyl)-3-bromopropan-1-one can be synthesized through a multi-step process involving the bromination of a suitable precursor followed by the introduction of the amino group. One common method involves the bromination of 4-aminoacetophenone to introduce the bromomethyl group, followed by further bromination to obtain the final product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Amino-3-(bromomethyl)phenyl)-3-bromopropan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can undergo oxidation to form nitro derivatives or reduction to form more complex amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, thiols, and amines. Conditions typically involve the use of polar solvents and mild temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
- Substitution reactions can yield a variety of substituted phenyl derivatives.
- Oxidation reactions can produce nitro compounds.
- Coupling reactions can result in biaryl compounds or other complex structures.
Applications De Recherche Scientifique
1-(4-Amino-3-(bromomethyl)phenyl)-3-bromopropan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules for research purposes.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-Amino-3-(bromomethyl)phenyl)-3-bromopropan-1-one involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic substitution reactions, while the amino group can engage in hydrogen bonding and other interactions. These properties make the compound versatile in different chemical and biological contexts.
Comparaison Avec Des Composés Similaires
1-(4-Amino-3-(chloromethyl)phenyl)-3-chloropropan-1-one: Similar structure but with chlorine atoms instead of bromine.
1-(4-Amino-3-(methyl)phenyl)-3-methylpropan-1-one: Similar structure but with methyl groups instead of bromine.
1-(4-Amino-3-(fluoromethyl)phenyl)-3-fluoropropan-1-one: Similar structure but with fluorine atoms instead of bromine.
Uniqueness: 1-(4-Amino-3-(bromomethyl)phenyl)-3-bromopropan-1-one is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its analogs with other halogens or substituents. The bromine atoms make the compound more reactive in substitution and coupling reactions, providing a versatile platform for further chemical modifications.
Propriétés
Formule moléculaire |
C10H11Br2NO |
|---|---|
Poids moléculaire |
321.01 g/mol |
Nom IUPAC |
1-[4-amino-3-(bromomethyl)phenyl]-3-bromopropan-1-one |
InChI |
InChI=1S/C10H11Br2NO/c11-4-3-10(14)7-1-2-9(13)8(5-7)6-12/h1-2,5H,3-4,6,13H2 |
Clé InChI |
SRFOJWVUOXIITE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(=O)CCBr)CBr)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



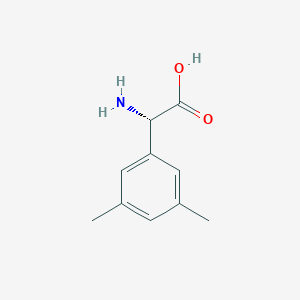
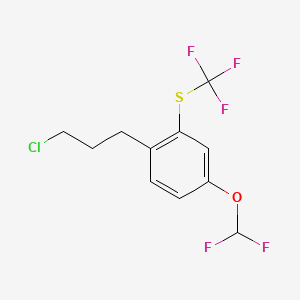
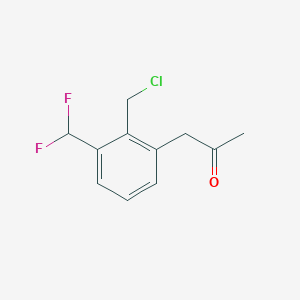
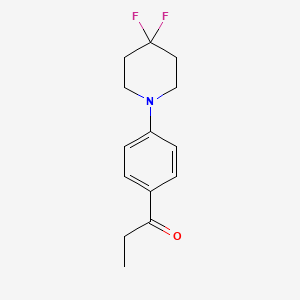
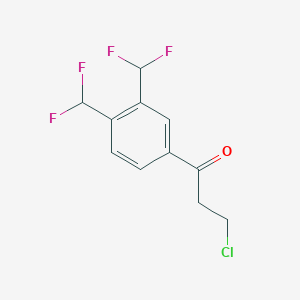
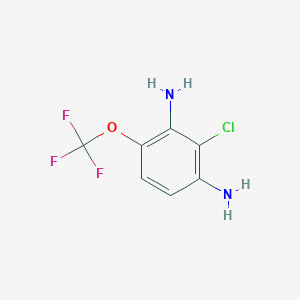
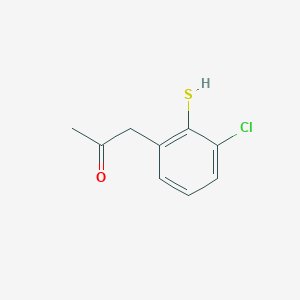
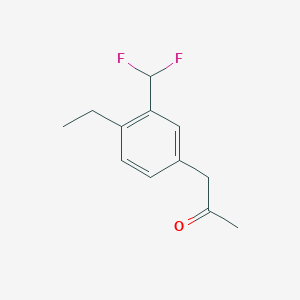
![1H-Isoindole-1,3(2H)-dione, 2-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B14056481.png)
